molecular formula C17H13F2N3O3S B2940221 2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 895804-75-8

2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2940221
CAS No.: 895804-75-8
M. Wt: 377.37
InChI Key: CQVMSLBWRIVYJN-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with two fluorine atoms at positions 2 and 5, linked via a sulfonamide group to a phenyl ring. The phenyl ring is further substituted at the 3-position with a 6-methoxypyridazin-3-yl moiety.

The compound’s design incorporates electron-withdrawing fluorine atoms, which may enhance metabolic stability and membrane permeability, and a methoxypyridazine group, which could influence binding affinity through hydrogen bonding or π-π stacking interactions. Structural characterization of such compounds often relies on techniques like NMR, mass spectrometry, and X-ray crystallography (using programs like SHELX for refinement) .

Properties

IUPAC Name

2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3S/c1-25-17-8-7-15(20-21-17)11-3-2-4-13(9-11)22-26(23,24)16-10-12(18)5-6-14(16)19/h2-10,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVMSLBWRIVYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The difluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Essential for Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the difluoro groups may enhance the compound’s binding affinity. The methoxypyridazinyl moiety can participate in π-π interactions, contributing to the overall stability and activity of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name Core Structure Key Substituents Biological Target/Activity Reference
2,5-Difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (Target Compound) Benzene sulfonamide 2,5-Difluoro; 6-methoxypyridazin-3-yl Hypothesized: Enzyme/receptor binding N/A
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide Quinazolinone-sulfonamide 4-Methoxyphenyl; ethenyl linker COX-2 inhibitor (47.1% at 20 μM)
TAK-385 (1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)... Thienopyrimidine-sulfonamide 2,6-Difluorobenzyl; methoxypyridazine Gonadotropin-releasing hormone antagonist

Key Observations:

  • Core Structure Variability: The target compound’s benzene sulfonamide core differs from the quinazolinone () and thienopyrimidine () cores in analogues. This influences binding pocket compatibility; for example, quinazolinones are established in COX-2 inhibition, while thienopyrimidines target hormone receptors.
  • Fluorine atoms in the target compound (2,5-difluoro) versus TAK-385 (2,6-difluorobenzyl) may alter steric and electronic profiles, affecting selectivity .

Biological Activity

2,5-Difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide compound notable for its unique structural features, which include two fluorine atoms and a methoxypyridazin moiety. This compound is part of a broader class of benzene sulfonamides, known for their diverse biological activities and applications in medicinal chemistry. The specific interactions this compound may have with biological targets make it a subject of interest in pharmacological studies.

Structural Characteristics

The compound’s structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C17H13F2N3O3S
Molecular Weight 377.3652 g/mol
CAS Number 895804-75-8

The mechanism of action for this compound involves its interaction with specific molecular targets, which can modulate various biochemical pathways. The sulfonamide group contributes to its reactivity, allowing it to participate in nucleophilic substitutions and electrophilic aromatic substitutions, potentially enhancing its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological effects:

Study on Perfusion Pressure

A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, suggesting potential cardiovascular benefits .

Anti-Cancer Activity

In a separate investigation focusing on anti-proliferative activities, compounds similar to this compound were tested against several cancer cell lines. These studies revealed that modifications in the chemical structure could lead to enhanced efficacy against tumor cells, highlighting the importance of structural features in determining biological activity .

Comparative Analysis

The following table compares this compound with other related compounds:

Compound Name Structural Features Biological Activity
This compoundFluorine substituents and methoxypyridazinePotential antimicrobial and anti-cancer
2-Fluoro-N-[4-(6-methoxy-pyrimidin-4-yl)phenyl]benzenesulfonamideDifferent heterocyclic substitutionInhibitor of carbonic anhydrase
4-Amino-N-[3-(pyridin-4-yl)phenyl]benzenesulfonamideAmino group presentPotential anti-inflammatory agent

Q & A

Advanced Research Question

  • Crystalline Forms : Screen for polymorphs (e.g., Form I vs. II) via solvent-drop grinding. A patent reported improved solubility for a crystalline thienopyrimidine sulfonamide using PEG-400 co-solvent .
  • Prodrug Approach : Introduce phosphate esters (e.g., as in POVORCITINIB phosphate, which increases aqueous solubility by >10-fold) .
    Analytical Validation : Use dynamic light scattering (DLS) to monitor particle size (<200 nm for nanoformulations).

What computational methods predict metabolic stability of such sulfonamides?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic extraction ratio (EH) and half-life (t½).
  • Metabolite ID : Perform in silico fragmentation (e.g., Mass Frontier) aligned with HRMS/MS data. For example, defluorination and sulfonamide cleavage are common metabolic pathways .
    Validation : Compare with in vitro hepatocyte incubation data (e.g., % remaining parent compound at 1 hour).

How to resolve contradictions in NMR data during structure elucidation?

Advanced Research Question

  • Dynamic Effects : Use variable-temperature NMR (VT-NMR) to assess conformational exchange (e.g., rotamers in sulfonamide groups).
  • 2D Techniques : Perform NOESY to confirm spatial proximity of difluoro and pyridazine protons.
    Case Study : A benzofuran-sulfonamide analog showed unexpected NOE correlations between methoxy and aryl protons, requiring revised assignment .

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